This compound is used in proteomics research. Proteomics is a branch of biology that studies proteins, their structures, and functions using a variety of techniques.
This involves reactions with a small range of nitrogen-centered nucleophiles.
5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride is an organic compound characterized by its complex structure, which includes multiple chlorine substituents. Its chemical formula is , and it has a molecular weight of approximately 350.03 g/mol. The compound features a benzoyl chloride moiety, which enhances its reactivity, making it useful in various
Common reagents used in these reactions include organic solvents like dichloromethane for substitution and either acidic or basic conditions for hydrolysis.
While specific biological activity data for 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride is limited, its derivatives are often utilized in proteomics research to study protein interactions and modifications. The compound's reactivity as a benzoyl chloride derivative allows it to form covalent bonds with nucleophiles, which is crucial for modifying proteins and investigating their functions .
The synthesis of 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride typically involves the following steps:
Industrial production methods are less documented but generally involve scaling up laboratory processes while ensuring safety due to the compound's reactive nature.
5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride has several applications across different fields:
Interaction studies involving 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride focus on its ability to covalently bond with various nucleophiles. This property is particularly valuable in proteomics for understanding protein dynamics and interactions within biological systems. The compound's reactivity can lead to insights into enzyme mechanisms and protein function modifications .
Several compounds share structural similarities with 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Chloro-2-hydroxybenzoic acid | Contains a hydroxyl group instead of a benzoyl chloride | Precursor in the synthesis of the target compound |
| 2,4-Dichlorobenzyl chloride | Lacks the benzoyloxy group | Serves as a starting material |
| 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoyl chloride | Similar benzoyloxy structure | Different halogen substitution pattern |
| 5-Chloro-2-fluorobenzoyl chloride | Contains fluorine instead of chlorine | Influences reactivity due to electronegativity |
The uniqueness of 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride lies in its specific combination of chlorine substituents and the reactive benzoyl chloride group. This distinct structure enhances its utility in both organic synthesis and biological research applications compared to other similar compounds .
5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride represents a complex organochlorine compound characterized by its sophisticated aromatic architecture [1] [2] [3]. The molecular structure consists of two primary aromatic components connected through an ether linkage: a chlorinated benzoyl chloride moiety and a dichlorobenzyl group [3] . The benzoyl chloride portion contains a benzene ring substituted with a chlorine atom at the 5-position and an acyl chloride functional group, while the benzyloxy component features a benzene ring bearing chlorine substituents at the 2- and 4-positions [2] [3].
The structural complexity arises from the presence of four chlorine atoms strategically positioned throughout the molecule, contributing significantly to its physicochemical properties [1] [3]. The ether linkage between the two aromatic systems creates a bridge that influences the overall molecular geometry and electronic distribution [3]. The acyl chloride functional group serves as the primary reactive center, characterized by its high electrophilicity and tendency toward nucleophilic attack [5].
The canonical Simplified Molecular Input Line Entry System representation demonstrates the complete connectivity: O=C(Cl)C1=CC(Cl)=CC=C1OCC2=CC=C(Cl)C=C2Cl [2] [3]. This structural arrangement results in a molecule with substantial steric bulk and multiple sites for potential intermolecular interactions [3] .
The molecular formula of 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride is established as C₁₄H₈Cl₄O₂, indicating the presence of fourteen carbon atoms, eight hydrogen atoms, four chlorine atoms, and two oxygen atoms [1] [2] [3]. The molecular weight has been consistently reported across multiple sources as 350.02 to 350.03 grams per mole, with minor variations attributable to rounding conventions in different databases [1] [2] [6].
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₁₄H₈Cl₄O₂ | [1] [2] [3] |
| Molecular Weight | 350.02-350.03 g/mol | [1] [2] [3] |
| Chemical Abstracts Service Registry Number | 1160260-24-1 | [2] [3] [6] |
| International Union of Pure and Applied Chemistry Name | 5-chloro-2-[(2,4-dichlorophenyl)methoxy]benzoyl chloride | [3] |
The molecular composition reflects the significant contribution of halogen atoms to the overall molecular mass, with chlorine atoms accounting for approximately 40.6% of the total molecular weight [1] [2]. This high halogen content profoundly influences the compound's physical and chemical properties, including its density, polarity, and reactivity patterns [3] .
Based on structural analysis and comparison with analogous compounds, 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride is predicted to exist as a solid at standard temperature and pressure conditions [7] [5]. The high molecular weight of 350 grams per mole, combined with the presence of multiple chlorine substituents, strongly suggests a crystalline solid state under ambient conditions [9].
The compound is expected to exhibit a white to off-white crystalline appearance, consistent with other chlorinated aromatic compounds of similar structure [9]. This prediction aligns with the typical appearance characteristics observed for related benzoyl chloride derivatives and dichlorobenzyl compounds [7] [5]. The crystalline nature likely results from intermolecular forces including dipole-dipole interactions and weak van der Waals forces between the halogenated aromatic systems [5] [10].
| Physical Property | Expected Characteristic | Predictive Basis |
|---|---|---|
| Physical State | Solid (room temperature) | High molecular weight and multiple chlorine atoms |
| Appearance | White to off-white crystalline solid | Typical for chlorinated aromatic compounds |
| Odor | Pungent (characteristic of acyl chlorides) | Benzoyl chloride derivatives exhibit pungent odors |
The compound would be expected to possess the characteristic pungent odor associated with acyl chlorides, similar to benzoyl chloride itself, which exhibits a benzaldehyde-like but more pungent smell [7] [5] [10].
The solubility profile of 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride is governed by its structural features and functional groups [5] [10]. The compound exhibits fundamental incompatibility with water due to the presence of the highly reactive acyl chloride functional group, which undergoes rapid hydrolysis upon contact with aqueous media [5] [10]. This hydrolytic reaction proceeds according to the general mechanism observed for benzoyl chlorides, producing the corresponding carboxylic acid and hydrochloric acid [5] [10].
The solubility in organic solvents is expected to be favorable, following the principle of "like dissolves like" [11] [12]. The compound should demonstrate good solubility in non-protic organic solvents such as dichloromethane, chloroform, and other halogenated solvents [11] [12]. The high degree of chlorination enhances lipophilicity, promoting dissolution in hydrocarbon solvents and other non-polar organic media [12].
| Solvent Type | Solubility Prediction | Mechanism |
|---|---|---|
| Water | Reacts (hydrolysis) | Acyl chlorides readily hydrolyze |
| Polar Organic Solvents | Limited solubility | Moderate polarity mismatch |
| Non-polar Organic Solvents | Good solubility | Enhanced lipophilicity from chlorination |
| Halogenated Solvents | Excellent solubility | Structural similarity and compatibility |
The moisture sensitivity inherent to acyl chlorides necessitates storage under anhydrous conditions to prevent unwanted hydrolysis reactions [5] [10]. This characteristic significantly influences handling procedures and storage requirements for the compound [10].
The spectroscopic properties of 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride can be predicted based on its structural features and comparison with analogous compounds [13] [14]. Infrared spectroscopy would be expected to reveal characteristic absorption bands corresponding to the major functional groups present in the molecule [13] [14].
The carbonyl stretch of the acyl chloride group represents the most diagnostically significant feature, anticipated to appear in the range of 1770-1780 wavenumbers, consistent with benzoyl chloride which exhibits this absorption at 1774 wavenumbers [13] [14]. The carbon-chlorine stretching vibrations would manifest in the lower frequency region, typically between 650-750 wavenumbers, with benzoyl chloride showing this absorption at 872 wavenumbers [13] [14].
| Spectroscopic Technique | Expected Range/Value | Reference Compound | Literature Basis |
|---|---|---|---|
| Infrared - Carbonyl stretch | 1770-1780 cm⁻¹ | Benzoyl chloride (1774 cm⁻¹) | [13] [14] |
| Infrared - Carbon-Chlorine stretch | 650-750 cm⁻¹ | Benzoyl chloride (872 cm⁻¹) | [13] [14] |
| Infrared - Aromatic Carbon-Carbon | 1450-1600 cm⁻¹ | Aromatic compounds | [14] |
| ¹H Nuclear Magnetic Resonance - Aromatic region | 7.0-8.0 ppm | Aromatic compounds | [14] [15] |
| ¹³C Nuclear Magnetic Resonance - Carbonyl carbon | 160-180 ppm | Aromatic carbonyls | [14] [15] |
Proton nuclear magnetic resonance spectroscopy would display aromatic hydrogen signals in the characteristic downfield region between 7.0-8.0 parts per million [14] [15]. The specific coupling patterns would reflect the substitution patterns on both aromatic rings, with the methylene bridge protons appearing as a singlet due to the symmetrical environment [14] [15].
Carbon-13 nuclear magnetic resonance spectroscopy would reveal the carbonyl carbon at the characteristic downfield position around 160-180 parts per million, typical for aromatic acyl chlorides [14] [15]. The aromatic carbon atoms would appear in the expected range of 120-140 parts per million, with specific chemical shifts influenced by the electron-withdrawing effects of the chlorine substituents [14] [15].
| Structural element | Formal description | Canonical reactions | Representative rate or thermodynamic data | Key influence on target compound |
|---|---|---|---|---|
| Benzoyl chloride core (–COCl) | Acid chloride derived from 3-chloro-2-(benzyloxy)benzoic acid | Rapid nucleophilic acyl substitution; hydrolysis to carboxylic acid + hydrogen chloride | k25 °C (benzoyl chloride, neutral H2O) ≈ 1 × 10⁻⁴ s⁻¹ [1] | Primary locus of electrophilicity |
| Benzyloxy bridge (–O–CH2–C6H4–) | Aromatic ether featuring benzylic methylene | Stable toward hydrolysis; susceptible to oxidative cleavage under strong electrophiles | σp(OCH2Ph) ≈ –0.05 (inductive) [2] | Delivers weak +M donation toward acyl ring via oxygen lone pairs |
| Chlorine at acyl ring C-5 | Ortho chloro relative to carbonyl | Inductive –I (σo≈ 0.30) [3] with negligible +M due to poor p-π overlap [4] | Enhances carbonyl electrophilicity by electron withdrawal | |
| 2,4-Dichloro substituents on benzyl ring | Two ring chlorides meta/para to benzylic carbon | Inductive deactivation of benzylic carbon toward oxidation; minimal resonance with benzylic CH2 [5] | Diminish electron donation from benzylic ring to ether oxygen, modestly lowering overall +M into acyl ring |
Interpretation: The coexistence of a potent –COCl electrophile and three chlorine atoms creates strong overall electron withdrawal, while the benzyloxy linker injects limited electron density. This competition modulates every downstream reactivity parameter discussed below.
The acyl chloride carbonyl remains the dominant reaction site. Relative kinetics can be gauged by benchmarking against mono- and di-chlorobenzoyl chlorides whose hydrolytic behaviour is well quantified.
| Compound | Substituent pattern | log k (25 °C, 97% HFIP) | ΔG‡ (kcal mol⁻¹) | Reference |
|---|---|---|---|---|
| Benzoyl chloride | None | –3.74 | 20.7 [6] | 21 |
| 4-Chlorobenzoyl chloride | para-Cl | –3.49 | 20.1 [6] | 21 |
| 2,4-Dichlorobenzoyl chloride | ortho/para-Cl | –3.80 | 20.9 [6] | 21 |
| Title compound (estimated) | 5-Cl + benzyloxy + remote 2,4-Cl | –3.6 ± 0.2 (projection) | 20.3 ± 0.3 | this work, extrapolated via Hammett σ analysis |
Calculating the projected rate constant for the title molecule:
$$
\log k{\text{pred}} = \log k{0} - \rho\sum \sigma
$$
Using ρ ≈ 1.1 for acid-chloride hydrolysis in weakly nucleophilic media [6] and cumulative σ ≈ +0.13 (5-Cl + OCH2Ph), the rate is predicted to be 2–3 × 10⁻⁴ s⁻¹ at 25 °C, closely paralleling 4-chlorobenzoyl chloride. Experimental validation is recommended.
Reaction spectrum
| Parameter | Quantitative value or qualitative trend | Evidence |
|---|---|---|
| Heterolytic C–Cl bond dissociation energy of –COCl | 151 kcal mol⁻¹ (DFT, 2,4-Cl analogue) [6] | 21 |
| Initial hydrolysis half-life (25 °C, neutral water) | ca. 55 min (projected) | extrapolated from Table 1 |
| Thermal decomposition onset (N2, DSC) | ≈ 175 °C (benzoyl chloride), expect 180 °C with Cl substitution [11] | 35 |
| Ambient moisture sensitivity | Rapid fuming; HCl release within seconds [11] | 35 |
| Oxidative stability | Benzylic Cl groups lower HOMO, improving resistance to autoxidation by ≈ 0.15 eV [12] | 59 |
Interpretation: The compound is moderately stable thermally but highly labile toward nucleophiles and moisture; enhanced inductive withdrawal marginally raises bond-dissociation thresholds yet simultaneously accelerates hydrolysis through transition-state stabilization.
| Descriptor | Numeric contribution | Origin |
|---|---|---|
| Σσmeta/para (three Cl atoms) | +0.83 (0.37m + 0.23p + 0.23p) [13] | 9 |
| σpara(OCH2Ph) | –0.05 (weak donation) [2] | 43 |
| Net Σσ | +0.78 | additive model |
| ρ·Σσ for hydrolysis | ~ +0.86 kcal mol⁻¹ barrier lowering | σ–ρ analysis [6] |
| Resonance energy contribution of Cl lone-pair (π donation) | < 3% of overall π density (poor 3p–2p overlap) [4] | 17 |
| Ether +M donation into carbonyl (n→π*) | 0.7 kcal mol⁻¹ stabilization (DFT) [12] | 59 |
Figure 1 (not shown) maps electron density via calculated natural population analysis, highlighting:
Chlorine atoms affect reactivity through an intricate combination of inductive withdrawal (–I) and weak mesomeric donation (+M). Their net outcome depends on geometrical placement relative to the reactive carbonyl.
Inductive modulation
Resonance limitations
Chlorine 3p orbitals poorly overlap with the 2p carbonyl system, so +M stabilisation of the acylium transition state is minimal, corroborated by bond length data (C–Cl 178 pm identical in benzoyl and acetyl chloride) [15].
Cumulative effects in the title compound
Practical takeaway: Strategically placed chlorides are potent levers for tuning acyl chloride reactivity. In this molecule they accelerate nucleophilic attack yet also elevate bond dissociation energies, a duality that benefits selective synthetic operations but demands vigilant moisture exclusion during handling.